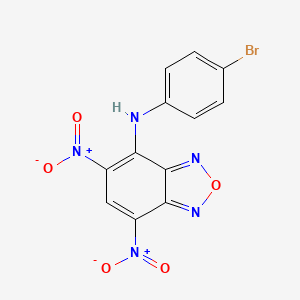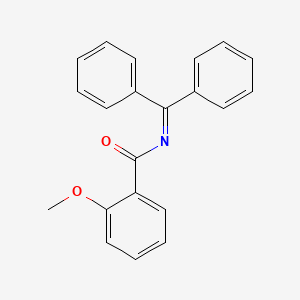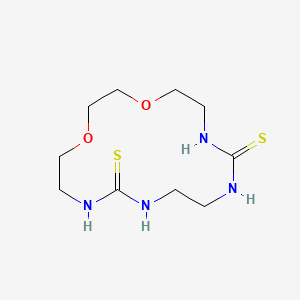
2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a nitro group and a methylphenyl group attached to the isoindole core, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the nitration of a suitable isoindole precursor. One common method is the nitration of 2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the nitration reaction is carried out in a controlled environment. The use of automated systems ensures precise control over reaction conditions, such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(3-methylphenyl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution: 2-(3-methylphenyl)-5-(substituted amino)-1H-isoindole-1,3(2H)-dione.
Oxidation: 2-(3-carboxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials where specific chemical properties are required.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a different position of the methyl group.
2-(3-methylphenyl)-5-amino-1H-isoindole-1,3(2H)-dione: Reduction product with an amino group instead of a nitro group.
2-(3-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione: Substitution product with a chloro group instead of a nitro group.
Uniqueness
2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a nitro group and a methylphenyl group on the isoindole core. This combination of functional groups imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H10N2O4 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O4/c1-9-3-2-4-10(7-9)16-14(18)12-6-5-11(17(20)21)8-13(12)15(16)19/h2-8H,1H3 |
Clave InChI |
QYHUPYMEZSKTNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)

![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)
